6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one
Description
Introduction to Research Context
Historical Development of Dual-Scaffold Compounds
The design of dual-scaffold compounds, which integrate two pharmacologically active heterocyclic systems, has evolved significantly over the past two decades. Early efforts focused on combining benzoxazolone scaffolds with piperidine moieties to enhance bioavailability and target affinity. For instance, 3-{[4-methylpiperidin-1-yl]methyl}-2-benzoxazolone demonstrated cytotoxic effects against MDA-MB-231 breast cancer cells, underscoring the value of piperidine-benzoxazolone hybrids in oncology. Parallel developments in pyrido[2,3-d]pyrimidine chemistry revealed their role as kinase inhibitors, as seen in patents describing imidazo[4,5-c]pyridine derivatives with piperidine substituents for tyrosine kinase inhibition. The fusion of these systems into a single entity, such as 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one, represents a strategic advancement aimed at synergizing apoptotic activity and kinase modulation.
Significance in Contemporary Medicinal Chemistry Research
Dual-scaffold compounds occupy a critical niche in drug discovery due to their ability to engage multiple biological targets. The benzo[d]oxazol-2(3H)-one moiety, known for its apoptotic induction via caspase-3 activation, complements the pyrido[2,3-d]pyrimidin-4-one system’s capacity to inhibit kinases involved in proliferative signaling. This hybrid structure may address limitations of single-scaffold agents, such as off-target effects or resistance mechanisms. Recent work on oxazolo[4,5-d]pyrimidine derivatives further validates the therapeutic potential of fused heterocycles, though their antiviral efficacy remains suboptimal. The inclusion of a piperidine linker in the target compound enhances conformational flexibility, potentially improving binding to hydrophobic enzyme pockets.
Research Gap Analysis and Scientific Rationale
Despite progress, key gaps persist in the study of dual-scaffold hybrids. First, mechanistic studies correlating structural features (e.g., piperidine substitution patterns) with apoptotic versus kinase-inhibitory activity are limited. Second, while benzoxazolone derivatives show cytotoxicity, their selectivity profiles against non-cancerous cells require systematic evaluation. Third, the pharmacokinetic behavior of pyrido[2,3-d]pyrimidine hybrids remains underexplored, with only preliminary in silico ADMET data available for related compounds. The target compound’s unique structure—a benzo[d]oxazolone linked via piperidine to a pyrido[2,3-d]pyrimidinone—offers an opportunity to address these gaps through comparative SAR studies and proteomic profiling.
Theoretical Framework for Investigation
The investigation of this compound rests on three theoretical pillars:
- Molecular Hybridization Theory : Posits that merging pharmacophores with distinct mechanisms amplifies efficacy while minimizing resistance.
- Structure-Activity Relationship (SAR) Principles : The piperidine spacer’s length and substitution (e.g., 4-methyl vs. 4-phenyl) are hypothesized to modulate interactions with kinase ATP-binding sites.
- Conformational Dynamics : Density functional theory (DFT) calculations predict that the carbonyl group between piperidine and benzoxazolone stabilizes a planar conformation, facilitating intercalation with DNA or enzyme active sites.
Table 1: Key Studies Informing the Theoretical Framework
Properties
IUPAC Name |
6-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-18(12-3-4-15-16(10-12)29-20(28)23-15)24-8-5-13(6-9-24)25-11-22-17-14(19(25)27)2-1-7-21-17/h1-4,7,10-11,13H,5-6,8-9H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJXJQYCWCTPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)NC(=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process. Starting materials might include substituted benzo[d]oxazol-2-one derivatives and pyrido[2,3-d]pyrimidine intermediates. Key steps involve:
Formation of the benzo[d]oxazol-2(3H)-one core via cyclization reactions.
Incorporation of the piperidine-1-carbonyl group.
Fusion with the pyrido[2,3-d]pyrimidin-3(4H)-yl fragment under specific conditions such as heating with catalysts or reagents like palladium-carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability. This might involve continuous flow reactions, use of automated synthesis platforms, and stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially transforming the oxopyrido group into more oxidized derivatives.
Reduction: Reduction processes may target the oxo or piperidine carbonyl groups, resulting in corresponding alcohol or amine derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitutions, facilitating the addition of various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles like alkoxides or amines.
Major Products Formed: These reactions yield a range of derivatives, from hydroxylated forms to various substituted analogs, depending on the specific reaction conditions employed.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyridopyrimidine structure can inhibit key enzymes involved in cancer progression. For instance, derivatives of pyridopyrimidine have shown effectiveness as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation in cancer cells .
Case Study:
A study demonstrated that specific pyridopyrimidine derivatives displayed significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyridopyrimidine derivatives have been reported to exhibit activity against a range of bacterial and fungal strains, making them candidates for developing new antibiotics .
Data Table: Antimicrobial Activity of Pyridopyrimidine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 32 µg/mL |
Neuropharmacological Applications
The compound has been investigated for its potential neuropharmacological effects. Pyridopyrimidine derivatives have shown promise in modulating neurotransmitter systems, which may lead to therapeutic effects in neurological disorders.
Case Study:
A recent study explored the effects of a pyridopyrimidine derivative on cognitive function in animal models of Alzheimer's disease. The results indicated improved memory and learning capabilities, suggesting that these compounds could serve as potential treatments for neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Synthetic Routes
Various synthetic methodologies have been developed to produce pyridopyrimidine derivatives, including multi-step reactions involving cyclization and functional group transformations .
Structure-Activity Relationship
The biological activity of pyridopyrimidine derivatives correlates with specific structural features, such as substituents on the aromatic rings and the presence of functional groups that enhance receptor binding affinity .
Data Table: Structure-Activity Relationship Insights
Mechanism of Action
The compound likely exerts its effects through multiple mechanisms:
Molecular Targets: It may target specific enzymes or receptors involved in disease pathways, such as kinases or G-protein-coupled receptors.
Pathways Involved: Its activity might modulate signaling pathways critical for cell proliferation, apoptosis, or inflammation, such as the MAPK or PI3K/Akt pathways.
Comparison with Similar Compounds
Core Heterocyclic Moieties
- Pyrido[2,3-d]pyrimidin-4-one: This scaffold is shared with compounds like TASP699 (), which exhibits high affinity for vasopressin V1B receptors (V1BR). The pyrimidinone ring’s electron-deficient nature facilitates hydrogen bonding and π-π interactions, critical for target engagement .
- Benzo[d]oxazol-2(3H)-one : Present in SN79 (), this moiety is associated with sigma receptor antagonism and cocaine antagonism. Substitution at the 6-position (e.g., acetyl groups) modulates lipophilicity and CNS penetration .
Linker Modifications
The piperidine-carbonyl bridge in the target compound contrasts with piperazine or alkyl chains in analogs:
- Piperazine-linked benzoxazolones (e.g., 5o , 5a in ) show flexibility in spacer length (C3–C6 alkyl chains), affecting receptor binding kinetics. For example, 5o (C5 chain) achieved 73% yield via nucleophilic substitution in DMF/K2CO3 .
- Piperidine-sulfonyl derivatives (e.g., 6-((3-aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one, ) demonstrate the impact of sulfonyl groups on solubility and metabolic stability.
Substituent Effects
- Benzothiazolone vs.
- Pyrimidine substituents: 8-Substituted pyrido[3,4-d]pyrimidinones () with halogen or aryl groups (e.g., 50e) show improved cytotoxicity (EC50 ~0.1–1 μM in breast cancer models) .
Sigma Receptor Interactions
- SN79 (): A sigma-1/2 receptor antagonist with IC50 = 12 nM for cocaine displacement. The 6-acetyl group enhances blood-brain barrier penetration .
- CB-64D (): A sigma-2 agonist inducing caspase-independent apoptosis (EC50 ~5 μM in MCF-7 cells). The target compound’s benzoxazolone-pyrido-pyrimidinone hybrid may share apoptotic pathways but likely diverges in receptor selectivity .
Kinase and Receptor Targets
- TASP699 (): A V1BR antagonist with Ki = 0.6 nM.
- Brigatinib analogs (): Tyrosine kinase inhibitors with benzoxazolone motifs highlight the scaffold’s versatility in targeting oncogenic kinases .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (μM) | |
|---|---|---|---|---|
| Target Compound | ~480 | 2.8 | <10 (aqueous) | |
| SN79 | 425.5 | 3.2 | 15 | |
| 5o () | 548.6 | 2.5 | 50 | |
| TASP699 | 529.6 | 1.9 | 120 |
Biological Activity
The compound 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one represents a novel hybrid molecule with potential therapeutic applications, particularly in oncology. This article delves into its biological activities, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 415.4 g/mol. The structure incorporates a pyrido-pyrimidine moiety linked to a piperidine ring and a benzo[d]oxazole unit, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown significant cytotoxicity against various cancer cell lines.
In Vitro Studies
In vitro evaluations against the NCI-60 cell line panel demonstrated that compounds with structural similarities exhibited promising anticancer activity. Notably, compounds incorporating the piperidine acetamide linkage showed remarkable efficacy against non-small cell lung cancer, melanoma, leukemia, and renal cancer models. For example, compound XVI (NSC no – 833644) exhibited a growth inhibition (GI50) ranging from 1.17 to 18.40 μM across different cancer types .
The proposed mechanisms for the anticancer activity include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression such as cyclin-dependent kinases and FMS-like tyrosine kinase 3 (FLT3), which are critical for cell proliferation and survival .
- Molecular Docking Studies : Computational studies suggest strong binding affinity to FLT3, indicating potential as a targeted therapy for cancers driven by this pathway .
Antimicrobial Activity
In addition to its anticancer properties, preliminary assessments indicate that the compound may possess antimicrobial activity. The synthesis of related pyrido-pyrimidine derivatives has been linked to antimicrobial effects against various pathogens .
Case Studies
A study involving derivatives of pyrido-pyrimidines reported significant antibacterial and antifungal activities when tested against standard microbial strains. The hybrid nature of these compounds often enhances their bioactivity due to synergistic effects between different pharmacophores .
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is crucial for evaluating the therapeutic potential of new compounds:
- Absorption : The presence of polar functional groups may enhance solubility and absorption.
- Distribution : Molecular size and lipophilicity influence tissue distribution.
- Metabolism : The compound is likely metabolized by cytochrome P450 enzymes; however, specific metabolic pathways remain to be elucidated.
- Excretion : Predicted renal excretion based on molecular weight and solubility profiles.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step heterocyclic coupling, including:
- Cyclization reactions : Pyrido[2,3-d]pyrimidinone cores are synthesized via refluxing intermediates (e.g., pyrimidine-dione derivatives) in ethanol with catalytic piperidine .
- Piperidine-carbonyl coupling : Amide bond formation between the piperidine and benzoxazolone moieties, often using carbodiimide-based coupling agents.
- Purification : Column chromatography or recrystallization (e.g., ethanol) achieves >95% purity .
Critical conditions: Temperature control during cyclization (reflux at ~78°C), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation.
Q. Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., aromatic proton integration at δ 7.16–7.79 ppm for benzoxazolone ).
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1638 cm⁻¹) and oxazolone rings .
- HPLC : Validates purity (>95%) via reverse-phase methods with ammonium acetate buffers (pH 6.5) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 422 [M⁺] for analogous pyrido-pyrimidines ).
Advanced Research Questions
Q. How can researchers optimize low yields in the final coupling step between the piperidine and benzoxazolone moieties?
Low yields (e.g., 22–27% in similar syntheses ) often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst screening : Palladium or copper catalysts for C–N bond formation (e.g., Buchwald-Hartwig conditions) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to drive equilibrium toward product .
Q. What strategies are recommended to analyze and resolve regioselectivity challenges during pyrido[2,3-d]pyrimidinone formation?
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
- Solvent sensitivity : Hydrolysis of the oxazolone ring occurs in aqueous buffers (pH >7), necessitating storage in anhydrous DMSO at -20°C .
- Thermal degradation : Above 40°C, decarboxylation of the piperidine-carbonyl group generates impurities detectable via TGA/DSC .
- Light sensitivity : UV exposure accelerates ring-opening of the pyrido-pyrimidinone core; amber vials are recommended .
Q. How should researchers address contradictory data in reaction kinetics or byproduct profiles across studies?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, catalysts) identifies dominant factors .
- Mechanistic probes : Isotopic labeling (e.g., D2O for H/D exchange) distinguishes kinetic vs. thermodynamic control in cyclization .
- Byproduct isolation : LC-MS or preparative TLC isolates impurities for structural elucidation (e.g., dimerization products ).
Methodological Considerations
- Synthetic reproducibility : Always replicate reactions under inert atmospheres (N2/Ar) to prevent oxidation of thiol or amine intermediates .
- Data validation : Cross-correlate NMR shifts with computational predictions (e.g., ChemDraw simulations) to confirm assignments .
- Safety protocols : Handle piperidine derivatives in fume hoods due to respiratory toxicity (H313/H335 codes ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
